N-[2-({[4-(2-methoxyphenyl)piperazin-1-yl](oxo)acetyl}amino)ethyl]-1H-indole-2-carboxamide
Description
This compound features a hybrid structure combining an indole-2-carboxamide core linked via an ethylamino bridge to a 4-(2-methoxyphenyl)piperazin-1-yl group, further modified by an oxoacetyl moiety. Its design integrates pharmacophores known to interact with neurotransmitter receptors, particularly serotonin (5-HT) and neurokinin (NK) receptors . The 2-methoxyphenyl substitution on the piperazine ring enhances receptor selectivity, while the indole carboxamide contributes to metabolic stability and binding affinity .
Properties
Molecular Formula |
C24H27N5O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H27N5O4/c1-33-21-9-5-4-8-20(21)28-12-14-29(15-13-28)24(32)23(31)26-11-10-25-22(30)19-16-17-6-2-3-7-18(17)27-19/h2-9,16,27H,10-15H2,1H3,(H,25,30)(H,26,31) |
InChI Key |
FXPLQTANPFNQFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-({[4-(2-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced via a nucleophilic substitution reaction. The indole ring is then synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The final step involves coupling the piperazine derivative with the indole carboxamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-2-({[4-(2-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the amide linkage can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole and piperazine moieties exhibit promising anticancer properties. For instance, derivatives similar to N-[2-({4-(2-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide have been tested against various cancer cell lines. A study demonstrated that certain indole-based compounds showed significant cytotoxic effects on human glioblastoma cells, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest .
Antidepressant Effects
The piperazine ring is known for its role in the development of antidepressants. Compounds containing this structure have been shown to interact with serotonin receptors, providing a basis for their use in treating depression and anxiety disorders. The specific compound may enhance serotonergic activity, contributing to its antidepressant effects .
Antimicrobial Activity
Compounds similar to N-[2-({4-(2-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide have exhibited antibacterial properties against various pathogens. Studies have indicated that modifications in the piperazine structure can lead to enhanced antimicrobial efficacy, making such compounds candidates for further development in treating bacterial infections .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Indole derivatives showed IC50 values below 20 µM against glioblastoma cells. |
| Study B | Antidepressant Effects | Compounds demonstrated significant improvement in depression models in vivo. |
| Study C | Antimicrobial Activity | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 15 µg/mL. |
Mechanism of Action
The mechanism of action of N-2-({[4-(2-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and indole moiety are known to interact with various neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit certain enzymes, affecting biochemical pathways involved in disease processes.
Biological Activity
N-[2-({4-(2-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-[2-({4-(2-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide is . The compound features an indole ring, a piperazine moiety, and an oxoacetyl group, which contribute to its biological properties.
1. Serotonin Receptor Modulation
Research indicates that compounds with similar structures can act as antagonists at serotonin receptors, particularly the 5-HT1A receptor. For instance, WAY 100635, a related compound, demonstrated significant antagonistic effects on 5-HT1A receptor-mediated responses in neuronal tissues, enhancing neuronal firing rates and modulating serotonergic signaling pathways .
2. Antitumor Activity
N-[2-({4-(2-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide exhibits promising anticancer properties. A study on indole-linked compounds revealed that similar structures displayed cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The presence of the methoxy group on the phenyl ring was noted to enhance the activity against tumors .
Biological Activity Overview
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of indole derivatives, N-[2-({4-(2-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide was tested against human glioblastoma U251 and melanoma WM793 cell lines. The compound exhibited selective cytotoxicity with significant growth inhibition observed at concentrations below 30 µM, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Neurological Effects
A separate investigation focused on the neurological impacts of related compounds on serotonergic pathways. The findings highlighted that compounds structurally similar to N-[2-({4-(2-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide could effectively modulate serotonin levels in the brain, providing insights into their potential use in treating anxiety and depression-related disorders.
Comparison with Similar Compounds
Research Findings and Implications
- 5-HT1A Receptor Targeting : The 2-methoxyphenyl group is critical for 5-HT1A binding, as seen in 18F-FCWAY and 18F-Mefway. The target compound’s indole carboxamide may further stabilize interactions with receptor subpockets .
- Metabolic Optimization : Structural lessons from 18F-FCWAY’s defluorination suggest that avoiding labile substituents (e.g., fluorine) improves in vivo performance. The target compound’s design aligns with this principle .
- Conformational Rigidity : Crystal data from –8 highlight the importance of piperazine chair conformations and dihedral angles for receptor engagement, which likely applies to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
